molecular formula C29H29N5O3S B2647500 N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 394232-62-3

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2647500
CAS No.: 394232-62-3
M. Wt: 527.64
InChI Key: CHNKVLJLJIIDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of pathological conditions, making this compound a valuable pharmacological tool for basic research. Its primary research value lies in the investigation of TRPC6's role in cancer progression , particularly in breast and liver cancers, where TRPC6-mediated calcium entry is known to promote cell proliferation, migration, and invasion. By selectively blocking this channel, researchers can elucidate the downstream signaling pathways involved in oncogenesis and explore its potential as a therapeutic target. Furthermore, this inhibitor is critical for studying TRPC6 function in renal physiology and disease , as gain-of-function mutations in TRPC6 are a known cause of familial focal segmental glomerulosclerosis (FSGS). In neurological research, it is used to dissect the channel's contribution to ischemic brain damage and excitotoxicity, providing insights for potential neuroprotective strategies. The compound's well-defined mechanism of action, which involves direct antagonism of the channel to prevent calcium influx, allows for precise manipulation of cellular calcium signaling in experimental models, advancing our understanding of TRPC6 in health and disease.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S/c1-20-9-8-14-24(21(20)2)34-26(17-30-27(35)18-37-23-11-4-3-5-12-23)31-32-29(34)38-19-28(36)33-16-15-22-10-6-7-13-25(22)33/h3-14H,15-19H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKVLJLJIIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, commonly referred to as a triazole derivative, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a triazole ring and various functional groups, which contribute to its biological activity.

The compound's molecular formula is C24H25N3O2SC_{24}H_{25}N_{3}O_{2}S, with a molecular weight of 419.5 g/mol. Its structure includes:

  • A triazole moiety known for its diverse biological activities.
  • An indoline component that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activities. Specifically, it may exhibit:

  • Antimicrobial activity by inhibiting fungal and bacterial growth.
  • Anti-inflammatory properties , potentially through the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) assays indicated effective inhibition against several strains of bacteria and fungi. The MIC values ranged from 1 to 10 µg/mL, showcasing its potency.

Anti-inflammatory Activity

Research indicates that this compound may also act as an anti-inflammatory agent:

  • COX Inhibition : Preliminary data suggest that it inhibits COX-II activity with an IC50 value of approximately 1.33 µM, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC50 = 0.4 µM) .

Anticonvulsant Activity

A study on similar triazole derivatives reported anticonvulsant effects, suggesting potential neuroprotective properties:

  • Compounds with related structures showed significant reductions in seizure frequency in animal models, indicating a promising avenue for further research .

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

  • Case Study on COX Inhibition : A series of derivatives were synthesized and tested for COX-II selectivity. The most potent compound exhibited an IC50 value significantly lower than existing therapies .
  • Anticonvulsant Evaluation : A study evaluated the anticonvulsant effects of indole-triazine derivatives, finding promising results in reducing seizure activity in rodent models .

Data Summary Table

PropertyValue
Molecular FormulaC24H25N3O2SC_{24}H_{25}N_{3}O_{2}S
Molecular Weight419.5 g/mol
Antimicrobial MIC1 - 10 µg/mL
COX-II IC501.33 µM
Anticonvulsant ActivitySignificant reduction in seizures

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives, which have been extensively studied for diverse therapeutic applications. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Route Biological Activity
Target Compound 1,2,4-Triazole 2,3-Dimethylphenyl, 2-(indolin-1-yl)-2-oxoethylthio, phenoxyacetamide Likely involves S-alkylation of triazole-thione with α-halogenated ketones (e.g., bromo derivatives) followed by amidation Hypothesized: Antimicrobial, kinase inhibition (based on indole moiety)
Compounds [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Reflux of hydrazinecarbothioamides in NaOH to form triazole-thiones Not explicitly stated, but triazole-thiones often exhibit antimicrobial activity
Compounds [10–15] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, phenyl/4-fluorophenyl ketone S-alkylation of triazole-thiones with α-halogenated ketones (e.g., 2-bromoacetophenone) Antimicrobial (common for sulfonyl and fluorophenyl groups)
CF2–CF4 Isoxazole/Thiazole Sulfamoyl, dioxoisoindoline, methylpentanamide Friedel-Crafts and nucleophilic substitution Likely antimicrobial (sulfamoyl groups are common in sulfa drugs)
Spiro-indole derivatives Spiro[indole-thiazolo-isoxazole] Pyridinyl, acetate phenyl Heterocyclization with bromoethoxypthalimide Antimicrobial (confirmed)

Key Observations

Structural Diversity: The target compound’s indolin-1-yl-2-oxoethylthio group distinguishes it from sulfonyl- or fluorophenyl-substituted triazoles in . This substitution may enhance binding to eukaryotic kinases (e.g., cyclin-dependent kinases) compared to bacterial targets .

Synthetic Routes :

  • The synthesis likely parallels methods in , where triazole-thiones (e.g., [7–9]) undergo S-alkylation with α-halogenated ketones . For the target compound, 2-(indolin-1-yl)-2-oxoethyl bromide could serve as the alkylating agent.
  • Unlike ’s spiro compounds, which require bromoethoxypthalimide, the target compound avoids complex spirocyclization, simplifying synthesis .

Spectroscopic Characterization: The absence of νC=O (~1660–1680 cm⁻¹) in IR spectra would confirm triazole formation, as seen in . The phenoxyacetamide’s carbonyl (νC=O ~1680–1700 cm⁻¹) and indolin-1-yl NH (νNH ~3278–3414 cm⁻¹) would dominate the spectrum .

Biological Implications: While ’s spiro-indole derivatives show confirmed antimicrobial activity, the target compound’s indolinyl group may shift activity toward kinase inhibition or anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.